N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
Description
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl (meta-methylphenyl) group at position 2 and a furan-2-carboxamide moiety linked via an ethyl chain at position 5. The compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active agents.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-4-2-5-13(10-12)16-20-18-22(21-16)14(11-25-18)7-8-19-17(23)15-6-3-9-24-15/h2-6,9-11H,7-8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPSTCYXZIUDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo[3,2-b][1,2,4]triazole core linked to a furan-2-carboxamide moiety. Its molecular formula is , with a molecular weight of approximately 362.4 g/mol. The intricate design of this molecule suggests potential interactions with various biological targets.
-
Anti-inflammatory Activity :
- Compounds with similar structural motifs have been shown to exhibit significant anti-inflammatory properties. For instance, derivatives of thiazole and triazole have been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
- In vitro studies suggest that this compound may inhibit COX-2 selectively, leading to reduced inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
-
Antimicrobial Activity :
- Similar compounds have demonstrated antimicrobial properties against various pathogens. The thiazole and triazole rings are known for their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
- Preliminary studies indicate that this compound may possess moderate activity against Gram-positive bacteria and fungi.
-
Antitumor Potential :
- Research has highlighted the role of triazole derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- The compound's structure suggests potential interactions with DNA or RNA synthesis pathways, which could be leveraged for anticancer strategies.
Case Studies
-
In Vivo Studies :
- A recent study evaluated the anti-inflammatory effects of a related thiazole derivative in an animal model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling compared to controls .
- Another investigation into the antimicrobial efficacy of triazole compounds found that they significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications for infections resistant to conventional antibiotics .
- Clinical Implications :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Core Heterocyclic Systems and Substituents
Key Observations :
Pharmacological Activity
Key Observations :
Key Observations :
Spectral and Analytical Considerations
- Structural Validation: Analogs in and were characterized using SMILES notations and spectral data, providing a benchmark for the target compound’s analysis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolo-triazole-furan carboxamide derivatives, and what are their optimization challenges?
- Methodology : The compound can be synthesized via cyclization of thiourea intermediates under HgO-mediated dehydrosulfurization in boiling glacial acetic acid (yields: 42–62%). Key steps include forming [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole cores and coupling with furan-2-carboxamide moieties. Challenges include controlling regioselectivity during cyclization and minimizing sulfur byproducts .
- Characterization : Confirmed via H/C NMR (amide NH at δ 10.2–11.0 ppm, furan C=O at ~1650 cm in IR), and mass spectrometry (M peaks with isotopic chlorine patterns) .
Q. How are spectroscopic techniques applied to validate the structure of this compound and its intermediates?
- Protocol :
- IR : Identify thiazole C=N (1520–1560 cm), triazole C-N (1340–1380 cm), and furan C=O (1640–1680 cm) .
- NMR : H signals for m-tolyl (δ 2.3 ppm, CH; aromatic protons at δ 7.1–7.4 ppm) and thiazolo-triazole protons (δ 6.8–7.0 ppm) .
- MS : High-resolution ESI-MS to confirm molecular ion clusters (e.g., [M+H] for CHNOS: calc. 387.105, observed 387.103) .
Q. What in vitro assays are used to screen its biological activity, and what are typical positive controls?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli), with ciprofloxacin as a control .
- Anticancer : MTT assay (IC vs. HepG2 cells), using doxorubicin as a reference .
Advanced Research Questions
Q. How do molecular docking studies predict the interaction of this compound with biological targets like GSK-3β or acetylcholinesterase?
- Methodology : Docking (AutoDock Vina) using PDB: 1I09 (GSK-3β) reveals hydrogen bonding between the furan carbonyl and Lys85 residue (binding energy: −8.2 kcal/mol). The thiazolo-triazole core fits into hydrophobic pockets, aligning with experimental IC trends .
- Validation : Compare with in vitro enzyme inhibition assays (e.g., IC for GSK-3β: 12.3 µM vs. reference TDZD-8: 5.8 µM) .
Q. What strategies resolve contradictory bioactivity data between antimicrobial and cytotoxic assays?
- Case Study : High cytotoxicity (IC < 10 µM) may overshadow antimicrobial effects. Solutions:
- Dose Adjustment : Test lower concentrations (0.1–5 µM) in microbial assays.
- Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells). SI > 3 indicates therapeutic potential .
Q. How can substituent effects on the m-tolyl group be systematically studied to optimize SAR?
- Design : Synthesize analogs with:
- Electron-donating groups (e.g., -OCH, -CH).
- Electron-withdrawing groups (e.g., -Cl, -NO).
- SAR Table :
| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC, µM) |
|---|---|---|
| -H | 32 | 18.5 |
| -Cl | 8 | 9.3 |
| -NO | 4 | 7.1 |
| Data from |
Methodological Notes
- Synthetic Reproducibility : Use anhydrous acetic acid for cyclization to avoid hydrolysis of intermediates .
- Computational Tools : ICReDD’s reaction path search methods (quantum chemical calculations) can predict optimal cyclization conditions .
- Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., pH affecting solubility in antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
